Metasequoic acid A

Vue d'ensemble

Description

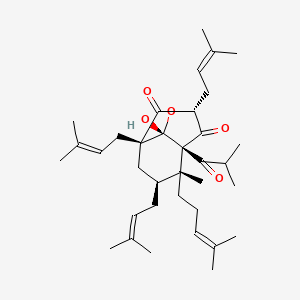

Metasequoic acid A is a diterpene isolated from Metasequoia glyptostroboides Hu et Cheng, characterized by a unique structure featuring a cyclopropane ring bridging C-3 and C-4 of the labdane framework. This compound, along with metasequoic acid B, has been identified due to its antifungal properties, showcasing the biological relevance of these molecules derived from nature (Sakan, Iwashita, & Hamanaka, 1988).

Synthesis Analysis

The stereoselective synthesis of metasequoic acid B, closely related to this compound, involves starting from (R)-(-)-carvone and entails the construction of a phenanthrenone system, which is then converted into the ent-labdane skeleton. This process highlights the synthetic challenges and strategies involved in creating such complex diterpene structures (Abad, Agulló, Cantín, Cuñat, Meseguer, & Zaragozá, 1997).

Molecular Structure Analysis

The determination of the molecular structure of metasequoic acids is crucial for understanding their biological function. The structure of this compound was established through spectroscopic methods, including NMR and IR spectroscopy, allowing for a detailed understanding of its molecular framework and how it may interact with biological targets (Sakan, Iwashita, & Hamanaka, 1988).

Applications De Recherche Scientifique

Antifungal Properties : Metasequoic acid A, along with metasequoic acid B, was isolated from Metasequoia glyptostroboides and found to possess antifungal properties. These compounds have a unique structure featuring a cyclopropane ring (Sakan, Iwashita, & Hamanaka, 1988).

Cytotoxicity Against Tumor Cells : A study on Metasequoia glyptostroboides identified new terpenoids, including metasequoic acid C, and evaluated these compounds for cytotoxicity against five human tumor cell lines (Dong et al., 2011).

Stereoselective Synthesis : Research on the stereoselective synthesis of (-)-metasequoic acid B, closely related to this compound, demonstrates the interest in the synthetic production of these compounds for further study and potential applications (Abad et al., 1997).

Mécanisme D'action

Target of Action

Metasequoic acid A is a natural product of Taxodium, Taxodiaceae . It is a diterpene isolated from Metasequoia glyptostroboides Hu et Cheng It is known to possess antifungal properties , suggesting that its targets could be components of fungal cells.

Mode of Action

Given its antifungal properties , it may interact with its targets in fungal cells, leading to changes that inhibit fungal growth or survival

Biochemical Pathways

As an antifungal agent , it likely impacts pathways essential for fungal cell growth and survival. The downstream effects of these pathway alterations would presumably include the inhibition of fungal proliferation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Understanding these properties is crucial for assessing the compound’s bioavailability, as they influence how the compound is absorbed into the body, distributed to its site of action, metabolized, and ultimately excreted

Result of Action

Given its antifungal properties , it is reasonable to hypothesize that the compound’s action results in the inhibition of fungal cell growth or survival at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can impact how this compound interacts with its targets and exerts its effects.

Propriétés

IUPAC Name |

(E)-5-[(1aR,3aR,4S,7aS,7bS)-3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDEDSUWNZZDJ-BDBJVFIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@H]3[C@@]2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Metasequoic acid A?

A1: this compound is a diterpene compound originally isolated from the tree species Metasequoia glyptostroboides Hu et Cheng, also known as the dawn redwood. [, ]

Q2: What is unique about the structure of Metasequoic acids A and B?

A2: Both this compound and B possess a novel diterpene skeleton characterized by a cyclopropane ring bridging the C-3 and C-4 positions of the labdane framework. This unique structural feature differentiates them from other known diterpenes. [, ]

Q3: Has the structure of this compound been confirmed through synthesis?

A3: Yes, (-)-Metasequoic acid B, an enantiomer of this compound, has been successfully synthesized stereoselectively starting from (R)-(-)-carvone. This synthesis involved constructing a phenanthrenone system and subsequently converting it into the labdane skeleton. []

Q4: What biological activities have been reported for Metasequoic acids?

A4: this compound was initially identified for its antifungal properties. [] Further research revealed that Metasequoic acid B, alongside other diterpenoids isolated from Taxodium distichum, exhibited antifilarial activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.